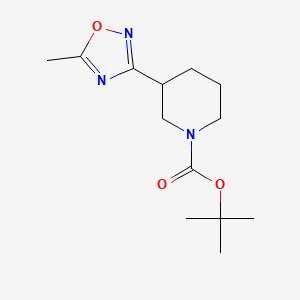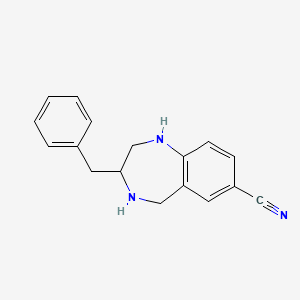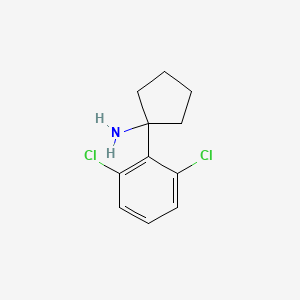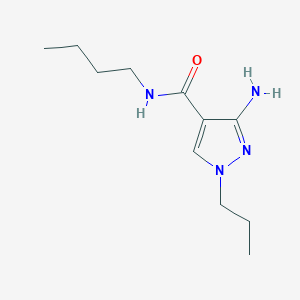
(5-Aminoisothiazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Aminoisothiazol-3-yl)methanol is an organic compound with the molecular formula C4H6N2OS. It features a five-membered isothiazole ring, which includes both sulfur and nitrogen atoms, and a hydroxymethyl group attached to the third carbon of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminoisothiazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile compound with hydroxyurea in the presence of an alkali metal hydroxide. The pH during the reaction is maintained between 10.1 to 13, preferably between 10.5 to 12.5 .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing the formation of by-products. These methods often involve the use of readily available raw materials and optimized reaction conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: (5-Aminoisothiazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of substituted isothiazoles .
Scientific Research Applications
(5-Aminoisothiazol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of (5-Aminoisothiazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a similar ring structure but different functional groups.
Isothiazole: An isomer of thiazole with the sulfur and nitrogen atoms in different positions.
(5-Aminoisothiazol-3-yl)ethanol: A similar compound with an ethanol group instead of a methanol group
Uniqueness: (5-Aminoisothiazol-3-yl)methanol is unique due to its specific functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C4H6N2OS |
|---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
(5-amino-1,2-thiazol-3-yl)methanol |
InChI |
InChI=1S/C4H6N2OS/c5-4-1-3(2-7)6-8-4/h1,7H,2,5H2 |
InChI Key |
UNGJDVKSNJDNDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propyl-n-[(1-propyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-4-amine](/img/structure/B11741252.png)
![2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741253.png)
![3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11741260.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741265.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741283.png)
![(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741291.png)


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741302.png)
![2-Cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide](/img/structure/B11741305.png)



